molecular formula C22H25FN4OS B12146909 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B12146909
M. Wt: 412.5 g/mol
InChI Key: NBEKHVRQOFREOQ-UHFFFAOYSA-N
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Description

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothieno[2,3-d]pyrimidine core, which is fused with a piperazine ring substituted with a 3-fluoro-4-methoxybenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzothieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the benzothieno[2,3-d]pyrimidine core.

    Substitution with piperazine: The benzothieno[2,3-d]pyrimidine core is then reacted with piperazine to introduce the piperazine ring.

    Introduction of the 3-fluoro-4-methoxybenzyl group: The final step involves the substitution of the piperazine ring with the 3-fluoro-4-methoxybenzyl group under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides to introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its activity as a receptor agonist or antagonist. It may be investigated for its potential use in treating various diseases, such as neurological disorders or cancer.

    Pharmacology: Researchers explore the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.

    Industrial Applications: In the chemical industry, this compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release or receptor activation.

Comparison with Similar Compounds

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline: This compound has a similar structure but with a quinazoline core instead of a benzothieno[2,3-d]pyrimidine core.

    4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydroisoquinoline: This compound features an isoquinoline core, providing different chemical and biological properties.

    4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothiazole: This compound has a benzothiazole core, which may result in distinct pharmacological activities.

The uniqueness of 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25FN4OS

Molecular Weight

412.5 g/mol

IUPAC Name

4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H25FN4OS/c1-28-18-7-6-15(12-17(18)23)13-26-8-10-27(11-9-26)21-20-16-4-2-3-5-19(16)29-22(20)25-14-24-21/h6-7,12,14H,2-5,8-11,13H2,1H3

InChI Key

NBEKHVRQOFREOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)F

Origin of Product

United States

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